HS-173

Descripción

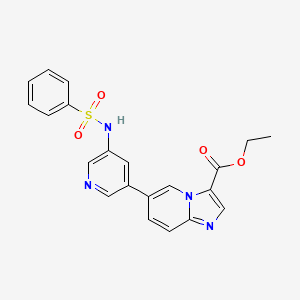

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 6-[5-(benzenesulfonamido)pyridin-3-yl]imidazo[1,2-a]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-2-29-21(26)19-13-23-20-9-8-15(14-25(19)20)16-10-17(12-22-11-16)24-30(27,28)18-6-4-3-5-7-18/h3-14,24H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKOTFCHZNXZMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2N1C=C(C=C2)C3=CC(=CN=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276110-06-5 | |

| Record name | HS-173 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276110065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HS-173 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2758X982JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HS-173: A Potent and Selective PI3Kα Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action

HS-173 is a novel, potent, and selective small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1][2] Extensive preclinical research has demonstrated its significant anti-tumor activity across a range of cancer types, including pancreatic, head and neck, and breast cancers.[3][4] The primary mechanism of action of this compound is the direct inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[3][5][6] This in-depth guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers, making it a key target for therapeutic intervention.[7] this compound exerts its anti-cancer effects by selectively binding to the PI3Kα isoform, thereby blocking its kinase activity.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of the downstream serine/threonine kinase AKT. Consequently, the phosphorylation and activation of mammalian target of rapamycin (mTOR) and its downstream effectors, such as P70S6K and 4EBP1, are suppressed.[5][6] This cascade of inhibition ultimately leads to the induction of apoptosis, cell cycle arrest, and the suppression of tumor growth and metastasis.[3][8][9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. PI3K Inhibitor, this compound | 1276110-06-5 [sigmaaldrich.com]

- 3. oncotarget.com [oncotarget.com]

- 4. [PDF] this compound, a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

HS-173: A Technical Guide to a Novel PI3K Inhibitor in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-173 is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K), with high selectivity for the PI3Kα isoform. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers. Consequently, the development of inhibitors targeting this pathway, such as this compound, represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers in the fields of oncology, cell biology, and drug discovery.

Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a pivotal role in tumorigenesis, progression, and the development of therapeutic resistance. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as protein kinase B). Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which regulate diverse cellular processes such as cell growth, proliferation, survival, and angiogenesis.

This compound has emerged as a potent and selective inhibitor of the p110α catalytic subunit of PI3K. Its ability to suppress the PI3K/Akt/mTOR pathway has been demonstrated in various cancer models, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects. Furthermore, this compound has shown promise as a radiosensitizer, enhancing the efficacy of radiation therapy in resistant cancers.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of PI3Kα. This inhibition prevents the conversion of PIP2 to PIP3, thereby blocking the activation of downstream signaling components, including Akt and mTOR. The suppression of this pathway leads to several cellular consequences detrimental to cancer cell survival and proliferation.

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.

HS-173: A Potent PI3K Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

HS-173 is a novel and potent small molecule inhibitor of phosphoinositide 3-kinase (PI3K), with high selectivity for the PI3Kα isoform. Emerging preclinical evidence has highlighted its significant anti-cancer properties across various malignancies, including pancreatic, breast, and head and neck cancers. By targeting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival, this compound demonstrates the ability to suppress tumor growth, inhibit metastasis, and enhance the efficacy of conventional cancer therapies such as radiation. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an imidazopyridine-carboxylate derivative. Its chemical identity and key properties are summarized below.

| Property | Value |

| Systematic Name | Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate |

| Molecular Formula | C₂₁H₁₈N₄O₄S |

| Molecular Weight | 422.46 g/mol |

| CAS Number | 1276110-06-5 |

| SMILES | CCOC(=O)c1cnc2ccc(cn12)-c3cc(cnc3)NS(=O)(=O)c4ccccc4 |

| InChIKey | SEKOTFCHZNXZMM-UHFFFAOYSA-N |

| Solubility | Soluble in DMSO (≥21.1 mg/mL) |

| Physical Form | Solid, Grey to Brown |

| Melting Point | >193°C (decomposition) |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-neoplastic effects primarily through the potent and selective inhibition of the PI3Kα isoform, with a half-maximal inhibitory concentration (IC₅₀) of 0.8 nM. The PI3K/AKT/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis by promoting cell proliferation, survival, and metabolic activity.

This compound's inhibition of PI3Kα blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors such as AKT and mTOR. The suppression of this pathway leads to several key cellular outcomes:

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death by affecting the cell-cycle distribution and activating caspases.

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase in cancer cells.

-

Inhibition of Angiogenesis: this compound can block VEGF-induced angiogenesis, a critical process for tumor growth and metastasis.

-

Suppression of Epithelial-Mesenchymal Transition (EMT): In pancreatic cancer models, this compound has been demonstrated to suppress EMT and metastasis by inhibiting both the PI3K/AKT/mTOR and Smad2/3 signaling pathways.[1]

The signaling cascades affected by this compound are visualized in the diagrams below.

Caption: The inhibitory effect of this compound on the PI3K/AKT/mTOR signaling pathway.

Caption: this compound inhibits the Smad2/3 signaling pathway, suppressing EMT.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The IC₅₀ values are presented in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| PI3Kα | 0.8 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| T47D | Breast Cancer | 0.6 |

| SK-BR-3 | Breast Cancer | 1.5 |

| MCF-7 | Breast Cancer | 7.8 |

| A549 | Non-small Cell Lung Cancer | 0.26 |

| HCT-116 | Colon Cancer | 0.25 |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with an agent like this compound, often in combination with radiation.

Materials:

-

6-well or 100 mm tissue culture dishes

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Irradiation source (if applicable)

Procedure:

-

Culture cells to ~80% confluency.

-

Treat cells with the desired concentrations of this compound for a specified duration.

-

Harvest the cells by trypsinization to obtain a single-cell suspension.

-

Count the viable cells using a hemocytometer or automated cell counter.

-

Plate a known number of cells (ranging from 100 to 5000, depending on the expected survival rate) into new culture dishes.

-

If assessing radiosensitivity, irradiate the plates with varying doses of radiation.[2]

-

Incubate the plates for 10-14 days at 37°C in a 5% CO₂ incubator, allowing colonies to form.

-

Aspirate the medium, wash the colonies with PBS, and fix them with the fixation solution for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the dishes with water and allow them to air dry.

-

Count the colonies containing 50 or more cells.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

Western Blotting for PI3K/AKT/mTOR Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the PI3K/AKT/mTOR signaling pathway, including their phosphorylation status, which is indicative of their activation state.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound as required.

-

Lyse the cells on ice using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Caption: A generalized workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a promising PI3Kα inhibitor with demonstrated preclinical efficacy in various cancer models. Its ability to potently and selectively inhibit a key oncogenic signaling pathway makes it an attractive candidate for further development, both as a monotherapy and in combination with other anti-cancer agents. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and clinical application of novel targeted therapies like this compound.

References

In-Vitro Studies on HS-173 and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-173 is a novel, potent, and selective inhibitor of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in a critical signaling pathway that promotes cell survival, proliferation, and resistance to apoptosis.[1][2][3] In-vitro studies have consistently demonstrated that this compound effectively induces apoptosis and causes cell cycle arrest in a variety of cancer cell lines, including pancreatic, breast, and non-small cell lung cancer.[1][4][5] This technical guide provides a comprehensive overview of the in-vitro effects of this compound on apoptosis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated cellular pathways.

Core Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell fate. Its constitutive activation is a hallmark of many cancers, leading to uncontrolled proliferation and evasion of apoptosis. This compound exerts its primary anti-tumor effect by directly inhibiting the alpha isoform of PI3K (PI3Kα).[3] This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to the deactivation of downstream effectors, including the serine/threonine kinase Akt and mammalian target of rapamycin (mTOR).[4][6] The suppression of this pathway ultimately lifts the pro-survival and anti-apoptotic signals, sensitizing cancer cells to programmed cell death.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound, a novel PI3K inhibitor suppresses EMT and metastasis in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells - International Journal of Radiation Research - [ijrr.com]

- 6. researchgate.net [researchgate.net]

- 7. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

The Role of HS-173 in G2/M Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-173 is a novel imidazopyridine analogue that functions as a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) alpha isoform.[1] Emerging research has highlighted its anti-tumor activities, which are mediated through the induction of apoptosis, inhibition of angiogenesis, and significantly, the arrest of the cell cycle at the G2/M phase.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G2/M cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism: Inhibition of the PI3K/AKT Signaling Pathway

This compound exerts its primary effect by inhibiting the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][3] This inhibition sets off a cascade of downstream events that ultimately converge to halt cell cycle progression at the G2/M transition.

Signaling Pathway of this compound-Induced G2/M Arrest

The mechanism involves the modulation of key cell cycle regulatory proteins. Upon treatment with this compound, cancer cells exhibit a marked decrease in the expression of Cyclin B1, a crucial protein for entry into mitosis. Concurrently, there is an increase in the phosphorylation of Cdc2 (also known as CDK1) and Cdc25C. The phosphorylation of Cdc2 at inhibitory sites prevents its activation, while the phosphorylation of Cdc25C, a phosphatase that would typically activate Cdc2, can lead to its inactivation or altered localization. This concerted action effectively blocks the cell from transitioning from the G2 to the M phase.

Interaction with the DNA Damage Response Pathway

Recent studies have revealed a fascinating interplay between this compound and the DNA damage response (DDR) pathway, particularly in the context of radiosensitization. This compound has been shown to inhibit two major kinases involved in the repair of DNA double-strand breaks: Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase, catalytic subunit (DNA-PKcs).[1] By impairing the cell's ability to repair DNA damage, this compound potentiates the effects of radiation and induces a more profound G2/M arrest.

Quantitative Data on this compound-Induced G2/M Arrest

The efficacy of this compound in inducing G2/M cell cycle arrest is dose-dependent. The following tables summarize the quantitative data from studies on different cancer cell lines.

Table 1: Effect of this compound on Cell Cycle Distribution in A549 Non-Small Cell Lung Cancer Cells

| This compound Concentration (µM) | % of Cells in G2/M Phase (Mean ± SD) |

| 0 (Control) | 15.2 ± 1.8 |

| 0.1 | 23.5 ± 2.1 |

| 0.5 | 38.7 ± 3.5 |

| 1.0 | 52.4 ± 4.7 |

| A549 cells were treated for 12 hours. Data is derived from published graphical representations. |

Table 2: Effect of this compound in Combination with Radiation on G2/M Arrest in Miapaca-2 Pancreatic Cancer Cells

| Treatment | % of Cells in G2/M Phase (Mean ± SD) |

| Control | 18.3 ± 2.1 |

| 10 Gy Radiation | 35.6 ± 3.9 |

| 5 µM this compound + 10 Gy Radiation | 58.2 ± 5.3 |

| 10 µM this compound + 10 Gy Radiation | 72.1 ± 6.8 |

| Miapaca-2 cells were pre-treated with this compound for 6 hours before irradiation, and cell cycle analysis was performed 24 hours post-irradiation. Data is derived from published graphical representations. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to investigate the role of this compound in G2/M cell cycle arrest.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell lines (e.g., A549, Miapaca-2)

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound for the specified duration.

-

Harvest the cells by trypsinization and wash once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis

This protocol describes the detection of key G2/M regulatory proteins in this compound-treated cells.

Materials:

-

Treated and untreated cell lysates

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Cdc2, anti-phospho-Cdc25C)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence

This protocol is for the visualization of G2/M regulatory proteins within this compound-treated cells.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

Primary antibodies

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Treat cells grown on coverslips with this compound.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking buffer for 30 minutes.

-

Incubate with the primary antibody in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorophore-conjugated secondary antibody in the dark for 1 hour.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope.

Conclusion

This compound is a promising anti-cancer agent that effectively induces G2/M cell cycle arrest in a variety of cancer cell lines. Its mechanism of action is multifaceted, involving the direct inhibition of the PI3K/AKT pathway and its downstream G2/M regulatory proteins, as well as the impairment of the DNA damage response. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.

References

- 1. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

HS-173: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS-173 is a novel, potent, and selective small molecule inhibitor of phosphoinositide 3-kinase alpha (PI3Kα).[1] As a key node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, PI3Kα represents a critical therapeutic target. This document provides an in-depth technical overview of the target specificity and potential off-target effects of this compound, based on currently available preclinical data. The information is intended to guide further research and development of this compound.

Core Concepts: On-Target Activity and Mechanism of Action

This compound is an imidazopyridine analog that exhibits high-affinity binding to the ATP-binding site of PI3Kα.[2] This interaction competitively inhibits the kinase activity of PI3Kα, leading to the suppression of the downstream signaling cascade. The primary mechanism of action involves the inhibition of the phosphorylation of Akt, a central protein in the pathway, and subsequently, the deactivation of mammalian target of rapamycin (mTOR) and its downstream effectors like p70S6K.[3] This blockade of the PI3K/Akt/mTOR pathway ultimately results in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis in cancer cells.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type |

| PI3Kα | 0.8 | Cell-free luminescent kinase assay |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| T47D | Breast Cancer | 0.6 |

| SK-BR-3 | Breast Cancer | 1.5 |

| MCF-7 | Breast Cancer | 7.8 |

| A549 | Non-Small Cell Lung Cancer | 1.0 |

| H1299 | Non-Small Cell Lung Cancer | 10 |

| NCI-H596 | Non-Small Cell Lung Cancer | 0.95 |

Target Specificity and Off-Target Effects

While this compound is characterized as a selective PI3Kα inhibitor, comprehensive data from a broad kinase panel screening (kinome scan) is not publicly available in the reviewed literature. The assertion of its selectivity is primarily based on its high potency against PI3Kα and the observed biological effects consistent with the inhibition of the PI3K/Akt/mTOR pathway.

The potential for off-target effects remains an important consideration for any kinase inhibitor due to the conserved nature of the ATP-binding pocket across the kinome. The absence of a comprehensive off-target profile necessitates careful evaluation in future studies. Techniques such as activity-based protein profiling (ABPP) could be employed to identify potential off-target interactions in a cellular context.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.

Detailed Experimental Protocols

PI3Kα (p110α/p85α) Kinase Assay

This protocol is adapted from methodologies utilizing the Kinase-Glo® Max Luminescent Kinase Assay.[1]

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

This compound

-

Kinase-Glo® Max Luminescent Kinase Assay Kit (Promega)

-

ATP

-

L-α-phosphatidylinositol (PIP2)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.0, 5 mM MgCl2, 1 mM EGTA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 384-well plate, add 5 µL of the PI3Kα enzyme solution (e.g., 20 ng/µL) to each well.

-

Add 5 µL of the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 10 minutes at room temperature.

-

Prepare the lipid substrate by sonicating PIP2 in the kinase reaction buffer.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP (final concentration, e.g., 10 µM) and the sonicated PIP2 (final concentration, e.g., 0.2 mg/mL).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the reaction and detect the amount of ADP produced by adding 20 µL of the Kinase-Glo® Max reagent to each well.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation (MTT) Assay

This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of a compound.

Materials:

-

Cancer cell lines (e.g., T47D, SK-BR-3, MCF-7)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add MTT solution to each well (final concentration, e.g., 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vitro Endothelial Tube Formation Assay

This assay assesses the effect of a compound on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

This compound

-

Matrigel Basement Membrane Matrix

-

Endothelial cell growth medium

-

Vascular Endothelial Growth Factor (VEGF)

-

96-well plates

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in a basal medium containing a low serum concentration.

-

Seed the HUVECs onto the Matrigel-coated wells at an appropriate density (e.g., 1.5 x 10^4 cells/well).

-

Treat the cells with different concentrations of this compound or vehicle control in the presence of a pro-angiogenic stimulus like VEGF (e.g., 50 ng/mL).

-

Incubate the plate for 6-18 hours at 37°C.

-

Visualize the formation of tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Conclusion

This compound is a highly potent inhibitor of PI3Kα with demonstrated anti-cancer activity in preclinical models. Its mechanism of action through the PI3K/Akt/mTOR pathway is well-supported by the available data. While it is described as a selective inhibitor, a comprehensive assessment of its off-target effects through broad kinase screening is a critical next step in its development. The experimental protocols provided herein offer a foundation for further investigation into the efficacy and safety profile of this promising therapeutic candidate. Future research should prioritize a thorough evaluation of its kinome-wide selectivity to better predict its clinical potential and any possible adverse effects.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06428A [pubs.rsc.org]

- 3. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

- 4. inha.elsevierpure.com [inha.elsevierpure.com]

- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

The Selective PI3Kα Inhibitor HS-173: A Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

HS-173 is a potent and selective inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα), a key component of the PI3K/AKT/mTOR signaling pathway frequently dysregulated in human cancers. Preclinical studies have demonstrated its significant anti-tumor activity in various cancer models, including head and neck squamous cell carcinoma (HNSCC) and pancreatic cancer. This compound exerts its effects by inducing cell cycle arrest and apoptosis, and it has also been shown to enhance the efficacy of both chemotherapy and radiotherapy. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, along with detailed experimental protocols for key in vitro assays and visualizations of the relevant signaling pathways.

Pharmacodynamics

The primary mechanism of action of this compound is the selective inhibition of PI3Kα, which leads to the downstream suppression of the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell growth, proliferation, survival, and metabolism.

In Vitro Efficacy

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (PI3Kα) | Effect | Citation |

| SCC25, CAL27, FaDu | Head and Neck Squamous Cell Carcinoma | Not Specified | Significant reduction in cell proliferation, induction of apoptosis. Synergistic effect with cisplatin and radiosensitization. | [1] |

| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Inhibition of cell growth, suppression of TGF-β-induced migration and invasion. | --- |

| Hepatic Stellate Cells | Liver Fibrosis | Not Specified | Reduction in cell viability, induction of G2/M phase cell cycle arrest. | --- |

| General | Various | 800 pM | Potent and selective inhibition of PI3Kα. | --- |

Signaling Pathways

This compound's inhibition of PI3Kα leads to a cascade of downstream effects, primarily through the PI3K/AKT/mTOR pathway. It has also been implicated in modulating the TGF-β signaling pathway, which is involved in epithelial-mesenchymal transition (EMT), and in the necroptosis pathway in the context of colitis.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

References

Methodological & Application

Application Notes and Protocols for HS-173 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

HS-173 is a novel and potent small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), with particular activity against the PI3Kα isoform.[1] It is extensively utilized in cancer research to probe the PI3K/Akt/mTOR signaling pathway, which is a critical intracellular cascade that governs cell proliferation, growth, survival, and metabolism.[2][3][4] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[3][5] this compound exerts its anti-tumor effects by inducing G2/M phase cell cycle arrest and promoting apoptosis.[1][6] These application notes provide a detailed protocol for the use of this compound in a cell culture setting.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface.[5][7] This triggers PI3K to phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating substrates like p70S6K and 4EBP1.[1][7] this compound blocks this cascade at its origin by inhibiting PI3K, thereby suppressing the phosphorylation and activation of Akt and its downstream effectors.[1][8]

Quantitative Data Summary

The effective concentration of this compound varies depending on the cell line and the specific assay being performed. The following table summarizes concentrations reported in the literature.

| Assay Type | Cell Line(s) | Concentration Range | Incubation Time | Key Findings | Reference |

| Pathway Inhibition | A549 (NSCLC) | 1-20 µM | 2 hours | Suppressed phosphorylation of Akt, mTOR, and p70S6K1.[1] | [1] |

| (Western Blot) | Peyronie's Disease Fibroblasts | 1-20 µM | 24 hours | Inhibited phosphorylation of Akt, mTOR, and p70S6K.[8] | [8] |

| Cell Viability | Pancreatic Cancer Cells | 0.1-10 µM | Time-dependent | Reduced cell viability in a dose- and time-dependent manner.[9] | [9] |

| Radiosensitization | MDA-MB-231 (Breast Cancer) | 1 µM, 10 µM | 2 hours (pre-irradiation) | Increased sensitivity of cancer cells to radiation treatment.[10] | [10] |

| (Clonogenic Assay) | Pancreatic Cancer Cells | 1 µM | 24 hours | Synergistically increased therapeutic efficacy with radiation.[11] | [11] |

| Cell Cycle Arrest | Various Cancer Cell Lines | 2 µM | Not Specified | Induced G2/M phase cell cycle arrest.[1] | [1] |

Experimental Protocols

Preparation and Storage of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a stock solution (e.g., 10 mM), reconstitute the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Briefly vortex to ensure the compound is fully dissolved.

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Storage: Store the stock solution aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months). Protect from light.

-

Working Solution: On the day of the experiment, thaw a single aliquot and dilute it to the desired final concentrations using pre-warmed, sterile cell culture medium. Note that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

General Experimental Workflow for this compound Treatment

The following diagram and protocol outline a standard workflow for treating cultured cells with this compound prior to downstream analysis.

Protocol:

-

Cell Seeding: Harvest cells from a healthy, sub-confluent culture flask using standard methods (e.g., trypsinization for adherent cells). Perform a cell count and seed the cells into the appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a predetermined density. The seeding density should allow for logarithmic growth during the experiment.

-

Adherence and Growth: Place the cells in a humidified incubator at 37°C with 5% CO₂ for approximately 24 hours to allow them to adhere and resume growth.[12]

-

Treatment: Prepare serial dilutions of this compound in fresh, pre-warmed culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control (medium with DMSO).

-

Incubation: Return the cells to the incubator for the specified treatment duration (e.g., 2 to 72 hours), as determined by the experimental goals and data from the literature.

-

Downstream Analysis: Following incubation, harvest the cells and process them according to the requirements of the chosen downstream assay.

Key Experimental Methodologies

A. Western Blot for Pathway Inhibition Analysis This assay is used to measure the levels of key phosphorylated and total proteins in the PI3K/Akt/mTOR pathway.

-

Cell Lysis: After treatment with this compound, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells directly in the culture dish by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify it by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt (Ser473), total Akt, p-mTOR, total mTOR, p-p70S6K) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[1][8]

B. Cell Viability Assay (MTT or similar) This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 to 20 µM) and a vehicle control.

-

Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

Assay: Add the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Readout: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized detergent). Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

C. Cell Cycle Analysis by Flow Cytometry This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Harvesting: After treatment with this compound, harvest both adherent and floating cells. Pellet the cells by centrifugation.

-

Fixation: Wash the cells with PBS and fix them by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be measured, allowing for the quantification of cells in each phase of the cell cycle. An accumulation of cells in the G2/M peak compared to the control is indicative of G2/M arrest.[6]

Safety and Handling

This compound is a bioactive compound intended for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. DMSO is a solvent that can penetrate the skin; handle with care. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. [Recent studies on PI3K/AKT/mTOR signaling pathway in hematopoietic stem cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] this compound, a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ijrr.com [ijrr.com]

- 11. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. horizondiscovery.com [horizondiscovery.com]

Application Notes and Protocols for HS-173 in In-Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and use of HS-173, a potent and selective PI3Kα inhibitor, in various in-vitro experimental settings. The protocols and data presented are intended to facilitate the effective application of this compound in cancer and fibrosis research.

Introduction

This compound is a novel imidazopyridine derivative that acts as a selective inhibitor of phosphoinositide 3-kinase α (PI3Kα) with an IC50 of 0.8 nM.[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers and fibrotic diseases.[2][3][4] By inhibiting PI3Kα, this compound effectively suppresses this pathway, leading to anti-proliferative, pro-apoptotic, and anti-angiogenic effects in various cancer cell lines.[1] These notes provide detailed protocols and recommended dosages for utilizing this compound in key in-vitro assays.

Data Presentation: Recommended Dosage of this compound

The following table summarizes the recommended concentration ranges of this compound for various in-vitro experiments based on published data. It is important to note that optimal concentrations may vary depending on the cell line, assay duration, and specific experimental conditions. Therefore, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model.

| Experiment Type | Cell Line(s) | Recommended Concentration Range | Key Observations | Reference(s) |

| Cell Viability (MTT/XTT Assay) | T47D, SK-BR3, MCF-7 (Breast Cancer) | 0.1 - 100 µM (IC50: 0.6, 1.5, and 7.8 µM, respectively) | Dose-dependent inhibition of cell proliferation. | [1] |

| Panc-1, Miapaca-2, Aspc-1 (Pancreatic Cancer) | 0.1 - 10 µM | Dose- and time-dependent reduction in cell viability. | ||

| Western Blotting (PI3K Pathway Inhibition) | A549 (Non-small cell lung cancer) | 0.1 - 1 µM | Inhibition of p-Akt, p-mTOR, and p-p70S6K1 phosphorylation. | [5] |

| PD-derived fibroblasts | 1 - 20 µM | Inhibition of p-Akt, p-mTOR, and p-P70S6K phosphorylation. | [2] | |

| MDA-MB-231 (Breast Cancer) | 1 µM (in combination with radiation) | Decreased radiation-induced phosphorylation of AKT. | [6] | |

| Apoptosis Assay (TUNEL/FACS) | A549 (Non-small cell lung cancer) | 1 µM | Increased TUNEL-positive cells, indicating DNA fragmentation. | |

| Cell Cycle Analysis (Flow Cytometry) | A549 (Non-small cell lung cancer) | 0.1 - 1 µM | Dose-dependent G2/M phase arrest. | |

| Migration/Invasion Assay (Wound Healing/Transwell) | Panc-1, Miapaca-2, Aspc-1 (Pancreatic Cancer) | 1 - 10 µM (suggested starting range) | Inhibition of TGF-β-induced cell migration. | [7] |

Experimental Protocols

Protocol 1: Cell Viability (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cells using a colorimetric MTT assay.

Materials:

-

This compound (stock solution in DMSO)

-

Target cancer cell line

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.1%.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for PI3K Pathway Inhibition

This protocol outlines the procedure for assessing the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Materials:

-

This compound (stock solution in DMSO)

-

Target cell line

-

Complete cell culture medium

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDP membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Mandatory Visualization

Caption: PI3K signaling pathway and the inhibitory action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. inha.elsevierpure.com [inha.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for HS-173

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and storage of the novel PI3K inhibitor, HS-173. Adherence to these protocols is crucial for ensuring the compound's stability, potency, and the reproducibility of experimental results.

Compound Information

| Parameter | Value | Source |

| Molecular Weight | 422.46 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | >98% | [1] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity of this compound. The following table summarizes the recommended conditions.

| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |

| DMSO | ≥21.1 mg/mL | Desiccate at -20°C | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |

Note: It is strongly recommended to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipette

Protocol:

-

Pre-warm the anhydrous DMSO to room temperature to ensure it is completely liquid and to facilitate the dissolution process.

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of this compound (Molecular Weight = 422.46 g/mol ).

-

Add the appropriate volume of anhydrous DMSO to the this compound powder. In this example, add 1 mL of DMSO.

-

Vortex the solution thoroughly for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.

-

Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

-

Aliquot the 10 mM stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for in vitro Assays

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., PBS) or cell culture medium

-

Sterile dilution tubes

-

Calibrated pipettes

Protocol:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation of the compound.

-

Maintain a low final concentration of DMSO in the working solution to avoid solvent-induced cellular toxicity. The final DMSO concentration should ideally be below 0.5%, and a vehicle control with the same DMSO concentration should always be included in experiments.

-

Prepare working solutions fresh for each experiment. The stability of this compound in aqueous solutions over extended periods has not been fully characterized.

Example Dilution for a 10 µM Working Solution:

To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Add 1 µL of the 10 mM this compound stock solution to 999 µL of cell culture medium or buffer.

-

Mix thoroughly by gentle pipetting or vortexing.

-

The final DMSO concentration in this working solution will be 0.1%.

Signaling Pathway and Experimental Workflow

This compound Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in a typical cell-based assay.

Caption: Workflow for this compound solution preparation and use in cell-based assays.

PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Combining HS-173 with Radiation Therapy: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of HS-173, a potent phosphoinositide 3-kinase (PI3K) inhibitor, in combination with radiation therapy. Preclinical studies have demonstrated that this compound enhances the radiosensitivity of cancer cells, offering a promising avenue for improving therapeutic outcomes. This document outlines the underlying mechanisms, experimental methodologies, and expected outcomes when combining this compound and radiation in a research setting.

Introduction

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent activation in various cancers is strongly associated with resistance to radiation therapy.[2][3][4] this compound is a novel small molecule inhibitor that targets this pathway, demonstrating anti-proliferative and pro-apoptotic effects in cancer cells.[1][5] Research has shown that combining this compound with ionizing radiation significantly enhances tumor cell killing.[2][3][6] This radiosensitizing effect is attributed to the multifaceted action of this compound, including the induction of G2/M cell cycle arrest and the attenuation of DNA damage repair mechanisms.[2][3][7] Specifically, this compound has been shown to inhibit ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs), two key kinases involved in the repair of radiation-induced DNA double-strand breaks.[2][4]

Data Presentation

The following tables summarize quantitative data from preclinical studies investigating the combination of this compound and radiation therapy.

Table 1: In Vitro Efficacy of this compound in Combination with Radiation in Pancreatic Cancer Cells

| Cell Line | Treatment | G2/M Phase Population (%) | Clonogenic Survival Reduction | Reference |

| Miapaca-2 | Radiation (10 Gy) | 75% | Dose-dependent | [1] |

| Miapaca-2 | This compound + Radiation (10 Gy) | 91% | Significant reduction at 2, 4, and 6 Gy | [1] |

Table 2: In Vitro Efficacy of this compound in Combination with Radiation in Breast Cancer Cells

| Cell Line | Treatment | G2/M Phase Population (%) | Apoptosis | Reference |

| MDA-MB-231 | Radiation (5 Gy) | 42% | Increased | [2] |

| MDA-MB-231 | This compound (1 µM) + Radiation (5 Gy) | 56% | Significantly increased | [2] |

Table 3: In Vivo Efficacy of this compound in Combination with Radiation in a Pancreatic Cancer Xenograft Model

| Treatment Group | This compound Dosage | Radiation Regimen | Tumor Growth Outcome | Reference |

| Control | - | - | Progressive growth | [1] |

| This compound alone | 10 mg/kg (i.p., 5 times/week) | - | Minor delay | [1] |

| Radiation alone (IR1) | - | 2 Gy (twice a week for 3 weeks) | Delayed growth | [1] |

| Radiation alone (IR2) | - | 8 Gy (once) | Delayed growth | [1] |

| This compound + Radiation (IR1) | 10 mg/kg (i.p., 5 times/week) | 2 Gy (twice a week for 3 weeks) | Significant growth delay | [1] |

| This compound + Radiation (IR2) | 10 mg/kg (i.p., 5 times/week) | 8 Gy (once) | Significant growth delay | [1] |

Signaling Pathway

The combination of this compound and radiation therapy converges on critical nodes of cell survival and DNA repair pathways. The following diagram illustrates the key mechanisms involved.

Caption: this compound enhances radiation effects by inhibiting PI3K and DNA repair pathways.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and radiation therapy.

In Vitro Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, a measure of cell reproductive integrity.

Protocol:

-

Cell Seeding: Plate cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition. Allow cells to attach overnight.

-

This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control for 24 hours prior to irradiation.[1]

-

Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days, or until colonies are visible.

-

Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

-

Colony Counting: Count colonies containing at least 50 cells. Calculate the plating efficiency and surviving fraction for each treatment group.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify changes in protein levels involved in the PI3K/AKT pathway, DNA damage response, and apoptosis.

Protocol:

-

Cell Treatment: Seed cells in culture dishes and treat with this compound and/or radiation as described for the clonogenic assay.

-

Protein Extraction: At specified time points post-treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, γ-H2AX, cleaved PARP, cleaved caspase-3, and a loading control like β-actin).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Flow Cytometry for Cell Cycle Analysis

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Cell Treatment: Treat cells with this compound and/or radiation as previously described.

-

Cell Harvesting: At 24 hours post-irradiation, harvest the cells by trypsinization.[1]

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in each phase of the cell cycle.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of the combination therapy in a living organism.

Protocol:

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Treatment Groups: Randomize mice into treatment groups: vehicle control, this compound alone, radiation alone, and this compound plus radiation.

-

This compound Administration: Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., 10 mg/kg, 5 times per week).[1]

-

Irradiation: Locally irradiate the tumors with a specified dose and schedule (e.g., a single dose of 8 Gy or fractionated doses of 2 Gy twice a week for 3 weeks).[1]

-

Monitoring: Measure tumor volume and body weight regularly (e.g., every 2 days).[1]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers of proliferation and apoptosis).

Experimental Workflows

The following diagrams illustrate the workflows for the key in vitro and in vivo experiments.

Caption: Workflow for in vitro evaluation of this compound and radiation combination.

References

- 1. Radiosensitization of the PI3K inhibitor this compound through reduction of DNA damage repair in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrr.com [ijrr.com]

- 3. [PDF] this compound, a novel PI3K inhibitor enhances radiosensitivity of breast cancer cells | Semantic Scholar [semanticscholar.org]

- 4. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel phosphatidylinositol 3-kinase (PI3K) inhibitor, has anti-tumor activity through promoting apoptosis and inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of Radiation-Induced Changes in Cell Cycle and DNA Damage of Murine Hematopoietic Stem Cells by Multi-Color Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

Application Notes and Protocols: HS-173 Treatment in Radio-Resistant Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HS-173, a novel phosphoinositide 3-kinase (PI3K) inhibitor, as a radiosensitizing agent in radio-resistant breast cancer cell lines. The protocols detailed below are based on established methodologies for evaluating the efficacy of this compound in combination with radiation therapy.

Introduction

Radio-resistance remains a significant challenge in the clinical management of breast cancer. The PI3K/Akt signaling pathway is frequently hyperactivated in various cancers, including breast cancer, and is known to contribute to tumor progression and resistance to radiotherapy.[1][2] this compound is a novel small molecule inhibitor that targets the PI3K/Akt pathway.[1][2] By inhibiting this pathway, this compound has been shown to enhance the sensitivity of radio-resistant breast cancer cells to ionizing radiation, primarily by inducing G2/M cell cycle arrest and promoting apoptosis.[1][2][3] This document outlines the experimental data and protocols for utilizing this compound in a research setting to study its effects on radio-resistant breast cancer.

Data Presentation

The following tables summarize the quantitative effects of this compound on the radio-resistant human breast cancer cell line MDA-MB-231.

Table 1: Cell Viability (MTT Assay)

| Treatment Group | Cell Viability (%) |

| Control (Untreated) | 100 |

| Radiation (5 Gy) | Data not available |

| This compound (1 µM) | Data not available |

| This compound (1 µM) + Radiation (5 Gy) | Data not available |

Table 2: Clonogenic Survival Assay

| Treatment Group | Surviving Fraction | Dose Enhancement Ratio (DER) |

| Radiation (2 Gy) | Data not available | - |

| This compound (1 µM) + Radiation (2 Gy) | Data not available | Data not available |

| Radiation (4 Gy) | Data not available | - |

| This compound (1 µM) + Radiation (4 Gy) | Data not available | Data not available |

| Radiation (6 Gy) | Data not available | - |

| This compound (1 µM) + Radiation (6 Gy) | Data not available | Data not available |

| Radiation (8 Gy) | Data not available | - |

| This compound (1 µM) + Radiation (8 Gy) | Data not available | Data not available |

Table 3: Cell Cycle Analysis (Flow Cytometry)

| Treatment Group | % Cells in G2/M Phase |

| Control (Untreated) | Data not available |

| Radiation (5 Gy) | Data not available |

| This compound (1 µM) | Data not available |

| This compound (1 µM) + Radiation (5 Gy) | Data not available |

Table 4: Apoptosis Assay (Flow Cytometry)

| Treatment Group | % Apoptotic Cells |

| Control (Untreated) | Data not available |

| Radiation (5 Gy) | Data not available |

| This compound (1 µM) | Data not available |

| This compound (1 µM) + Radiation (5 Gy) | Data not available |

Note: Specific quantitative data from the primary literature for the tables above is not publicly available in the abstracts reviewed. The tables are structured to be populated as this data becomes accessible.

Signaling Pathway

The mechanism of action of this compound as a radiosensitizer in breast cancer cells involves the inhibition of the PI3K/Akt signaling pathway. Ionizing radiation can activate this pathway, leading to downstream effects that promote cell survival and DNA damage repair, thus contributing to radio-resistance. This compound blocks the phosphorylation of Akt, a key mediator in this pathway. This inhibition leads to the induction of G2/M cell cycle arrest and an increase in apoptosis, ultimately enhancing the cytotoxic effects of radiation.

Caption: this compound inhibits the PI3K/Akt pathway, enhancing radiation-induced cell death.

Experimental Workflow

A typical workflow for evaluating the radiosensitizing effects of this compound on radio-resistant breast cancer cells is outlined below.

Caption: Workflow for assessing this compound's radiosensitizing effects.

Experimental Protocols

Cell Culture of Radio-Resistant MDA-MB-231 Cells

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

-

X-ray source

Protocol for Developing Radio-Resistant Cell Lines:

-

Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To induce radio-resistance, expose the cells to fractionated doses of ionizing radiation. A common method is to start with a dose of 2 Gy and incrementally increase the dose over several weeks.

-

After each irradiation, allow the surviving cells to recover and repopulate.

-